molecular formula C15H14ClFN2 B1398873 1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine CAS No. 1057682-44-6

1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine

Cat. No. B1398873
Key on ui cas rn: 1057682-44-6
M. Wt: 276.73 g/mol
InChI Key: HRPFZHIPDSVSIK-UHFFFAOYSA-N
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Patent
US08481542B2

Procedure details

To a solution of 1,4-dichloro-5,6,7,8-tetrahydro-phthalazine (compound 41, 0.50 g, 2.46 mmol) in THF (5 mL) are added 4-fluoro-benzyl zincchloride (0.5M in THF) (6.40 mL, 3.20 mmol) and palladium tetrakis triphenylphosphine (0.36 g, 0.31 mmol). The mixture is degassed and stirred at 50° C. overnight. Then the reaction mixture is cooled down to room temperature, sat. NaHCO3 and water are added and the mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by chromatography (EtOAc/heptane: 10%˜40%) to give 1-chloro-4-(4-fluoro-benzyl)-5,6,7,8-tetrahydro-phthalazine (46) (0.51 g, 30%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([Cl:12])=[N:4][N:3]=1.[Cl-].[F:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][Zn+])=[CH:17][CH:16]=1>C1COCC1>[Cl:12][C:5]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=2[C:2]([CH2:19][C:18]2[CH:21]=[CH:22][C:15]([F:14])=[CH:16][CH:17]=2)=[N:3][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NN=C(C=2CCCCC12)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN=C(C=2CCCCC12)Cl
Name
Quantity
6.4 mL
Type
reactant
Smiles
[Cl-].FC1=CC=C(C[Zn+])C=C1
Name
palladium tetrakis triphenylphosphine
Quantity
0.36 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is cooled down to room temperature
ADDITION
Type
ADDITION
Details
sat. NaHCO3 and water are added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography (EtOAc/heptane: 10%˜40%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NN=C(C=2CCCCC12)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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